molecular formula C14H14ClN3O B2400132 N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415512-67-1

N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2400132
CAS RN: 2415512-67-1
M. Wt: 275.74
InChI Key: FWMSPZJXIYRYPP-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 is a key component of the signaling pathway of cytokines that play important roles in the immune system. CP-690,550 has shown promising results in preclinical and clinical studies, and it is currently approved for the treatment of rheumatoid arthritis.

Mechanism of Action

N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathway of cytokines that play important roles in the immune system. By inhibiting JAK3, this compound reduces the production of pro-inflammatory cytokines and suppresses the immune response. This mechanism of action makes this compound a promising therapeutic agent for various autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have potent immunosuppressive effects in preclinical and clinical studies. It reduces the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, and suppresses the activation and proliferation of T cells. This compound also reduces the expression of adhesion molecules on endothelial cells, which play a critical role in leukocyte recruitment to inflamed tissues.

Advantages and Limitations for Lab Experiments

N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, there are some limitations to its use in lab experiments. This compound is a potent immunosuppressive agent, and its effects on the immune system may interfere with the interpretation of experimental results. It may also have off-target effects on other signaling pathways, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of research is the investigation of the long-term safety and efficacy of this compound in the treatment of autoimmune diseases. Additionally, this compound may have potential applications in the treatment of other diseases, such as cancer and viral infections, which warrant further investigation.

Synthesis Methods

N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylbenzoyl chloride with 5,6-dimethylpyrimidine-4-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting the JAK3 signaling pathway. This compound has also been studied for its potential use in preventing organ transplant rejection.

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-8-4-5-12(11(15)6-8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMSPZJXIYRYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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